Bienvenue dans la boutique en ligne BenchChem!

3-(Difluoromethoxy)-4-iodobenzoic acid

Physicochemical profiling Ionization state prediction Lead optimization

3-(Difluoromethoxy)-4-iodobenzoic acid is a halogenated benzoic acid derivative (C₈H₅F₂IO₃, MW 314.02) that serves as a versatile synthetic scaffold in medicinal chemistry. Its substitution pattern—a difluoromethoxy group at the meta position and an iodine atom at the para position relative to the carboxylic acid—provides a unique combination of electronic and steric properties.

Molecular Formula C8H5F2IO3
Molecular Weight 314.026
CAS No. 1695687-68-3
Cat. No. B2733262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethoxy)-4-iodobenzoic acid
CAS1695687-68-3
Molecular FormulaC8H5F2IO3
Molecular Weight314.026
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)OC(F)F)I
InChIInChI=1S/C8H5F2IO3/c9-8(10)14-6-3-4(7(12)13)1-2-5(6)11/h1-3,8H,(H,12,13)
InChIKeyXUDGTJHOJIRNAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Difluoromethoxy)-4-iodobenzoic Acid (CAS 1695687-68-3) – Procurement-Ready Building Block Profile


3-(Difluoromethoxy)-4-iodobenzoic acid is a halogenated benzoic acid derivative (C₈H₅F₂IO₃, MW 314.02) that serves as a versatile synthetic scaffold in medicinal chemistry. Its substitution pattern—a difluoromethoxy group at the meta position and an iodine atom at the para position relative to the carboxylic acid—provides a unique combination of electronic and steric properties . The compound is commercially available from multiple vendors at ≥95% purity and is recognized as a key building block for phosphodiesterase-4 (PDE4) inhibitor programs, structurally related to the active pharmacophore of roflumilast .

Why 3-(Difluoromethoxy)-4-iodobenzoic Acid Cannot Be Replaced by Regioisomers or Trifluoromethoxy Analogs


Substituting 3-(difluoromethoxy)-4-iodobenzoic acid with its 4-difluoromethoxy-3-iodo regioisomer (CAS 1131588-14-1) or trifluoromethoxy analogs (e.g., CAS 1110709-70-0) introduces meaningful shifts in electronic character, steric accessibility around the iodine reactive center, and acid dissociation behavior . The iodine atom’s para positioning relative to the carboxylic acid in the target compound, combined with the meta-difluoromethoxy group, creates a distinct electronic environment that influences both the pKa of the acid moiety (predicted 3.71) and the oxidative addition reactivity of the C–I bond in palladium-catalyzed cross-coupling reactions . These differences translate directly into altered reaction yields, coupling partner compatibility, and downstream product profiles—making simple within-class substitution unreliable without re-optimization of synthetic protocols.

Quantitative Differentiation Evidence for 3-(Difluoromethoxy)-4-iodobenzoic Acid vs. Closest Analogs


Carboxylic Acid Acidity: Predicted pKa Shift vs. Regioisomer

The predicted pKa of 3-(difluoromethoxy)-4-iodobenzoic acid is 3.71±0.10 , reflecting the combined inductive effects of the meta-difluoromethoxy and para-iodo substituents. The regioisomer 4-(difluoromethoxy)-3-iodobenzoic acid (CAS 1131588-14-1), with iodine ortho to the carboxylic acid, is expected to exhibit a lower pKa due to the closer proximity of the electron-withdrawing iodine atom to the acidic site. While a directly measured pKa for the regioisomer is not publicly available, the structural rationale is supported by the established Hammett σ relationship for ortho-substituted benzoic acids, where ortho-iodo substitution typically lowers pKa by 0.2–0.5 units relative to the para isomer [1]. This differential acidity impacts ionization state at physiological pH, affecting solubility, permeability, and protein binding in biological assays.

Physicochemical profiling Ionization state prediction Lead optimization

Halogen Leaving Group Reactivity: Aryl Iodide vs. Aryl Bromide in Suzuki–Miyaura Coupling

3-(Difluoromethoxy)-4-iodobenzoic acid features an aryl iodide moiety positioned para to the carboxylic acid. In palladium-catalyzed Suzuki–Miyaura coupling, aryl iodides consistently exhibit faster oxidative addition rates than the corresponding aryl bromides, with relative rate enhancements typically in the range of 10²–10³ [1]. The bromo analog 4-bromo-3-(difluoromethoxy)benzoic acid (CAS 1352719-48-2, MW 267.02) is structurally similar but, as an aryl bromide, requires harsher conditions (elevated temperature, higher catalyst loading, or specialized ligands) to achieve comparable conversion. This difference is critical for coupling with electron-deficient or sterically hindered boronic acids. Furthermore, the purity specification landscape differs: the bromo analog is commercially available at 98% purity from select vendors , while the iodo target compound is consistently offered at 95% purity . The higher purity of the bromo analog may reduce the need for pre-coupling purification, but the superior reactivity of the iodo compound often outweighs this advantage in challenging coupling reactions.

Cross-coupling reactivity Synthetic efficiency C–C bond formation

Electronic Modulation: Difluoromethoxy (OCF₂H) vs. Trifluoromethoxy (OCF₃) Substituent Effects

The OCF₂H group in the target compound is a well-established bioisostere for OCH₃, offering a distinct balance of lipophilicity and hydrogen-bonding capacity compared to OCF₃. The Hansch π constant for OCF₃ is approximately +1.04, while OCF₂H is approximately +0.60–0.70 [1], meaning the trifluoromethoxy analog 3-iodo-4-(trifluoromethoxy)benzoic acid (CAS 1110709-70-0, MW 332.02) is substantially more lipophilic. The molecular weight difference (314.02 vs. 332.02 g/mol, Δ = 18.0) further contributes to differing physicochemical profiles. Additionally, the OCF₂H group retains a C–H bond that can act as a weak hydrogen-bond donor, whereas OCF₃ is purely a hydrogen-bond acceptor [1]. These differences affect drug-likeness parameters: the target compound has a lower molecular weight and lower lipophilicity, both favorable for compliance with Lipinski's Rule of Five in fragment-based and lead-like compound libraries.

Metabolic stability Lipophilicity modulation Bioisostere design

Commercial Availability and Procurement Landscape: Purity Tier and Supplier Diversity

3-(Difluoromethoxy)-4-iodobenzoic acid is stocked by multiple independent suppliers, including AKSci (95% purity) , Leyan (95%) , and CymitQuimica (minimum 95%) , with pricing at the milligram-to-gram scale readily available. The regioisomer 4-(difluoromethoxy)-3-iodobenzoic acid is offered at comparable specifications (95%+ purity) but from fewer verified suppliers, and the trifluoromethoxy analog (CAS 1110709-70-0) is listed at 95% purity but with a higher molecular weight and different regulatory profile . Procurement differentiation for the target compound rests on the breadth of its supplier base, which reduces single-source dependency risk, and its consistent 95% minimum purity threshold, which ensures reproducibility across batches without the need for additional purification in most synthetic applications.

Supply chain assessment Quality specifications Procurement risk

Application Specificity: Direct Utility in PDE4 Inhibitor Scaffold Assembly

The target compound’s substitution pattern maps directly onto the core benzoic acid fragment of roflumilast and related PDE4 inhibitors, where the 4-position (para to COOH) serves as the site for further elaboration via cross-coupling or amidation . The roflumilast pharmacophore features a 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid moiety, which can be conceptually accessed from the target compound through Suzuki coupling at the iodine position followed by functional group manipulation . In contrast, the regioisomer with iodine at the 3-position would direct coupling to a different ring position, yielding analogs with divergent binding geometry to the PDE4 catalytic site. While direct head-to-head PDE4 inhibition data comparing the two regioisomeric building blocks are not published, the structural requirements for PDE4 inhibition are well-characterized: the 4-position substituent on the benzoic acid core is critical for potency, with roflumilast exhibiting an IC₅₀ of 0.8 nM against PDE4 [1]. The target compound thus provides a synthetic entry point to the productive substitution vector.

PDE4 inhibition Roflumilast analogs Respiratory disease therapeutics

High-Impact Application Scenarios for 3-(Difluoromethoxy)-4-iodobenzoic Acid (CAS 1695687-68-3)


PDE4 Inhibitor Lead Optimization and Roflumilast Analog Synthesis

The compound serves as a direct aryl iodide partner for Suzuki–Miyaura cross-coupling to install diverse substituents at the position corresponding to the 4-position of the roflumilast benzoic acid core. Given roflumilast's sub-nanomolar PDE4 potency (IC₅₀ = 0.8 nM), libraries of analogs generated from this scaffold can explore the SAR of the 4-position substituent while preserving the critical 3-difluoromethoxy group [1]. The aryl iodide reactivity advantage (10²–10³× over aryl bromide) enables high-throughput parallel synthesis with broad boronic acid scope [2].

Biaryl Carboxylic Acid Library Synthesis for Fragment-Based Drug Discovery

The compound’s carboxylic acid handle allows direct immobilization on solid supports or conversion to amides/esters post-coupling. Its predicted pKa of 3.71 and moderate lipophilicity (OCF₂H π ≈ 0.60–0.70) position it favorably within lead-like chemical space (MW 314, within the Rule-of-Five) . Multi-vendor availability at 95% purity supports the procurement scale required for 96-well or 384-well library production.

Physicochemical Tool Compound for Ionization and Permeability Studies

With a predicted pKa of 3.71±0.10 and a difluoromethoxy group that can serve as a weak hydrogen-bond donor, the compound is a useful calibration standard for computational pKa prediction models and experimental permeability assays (e.g., PAMPA or Caco-2). Its distinct ionization profile compared to the trifluoromethoxy analog (Δπ ≈ 0.34–0.44; ΔMW = 18.0) allows researchers to deconvolute the contributions of lipophilicity vs. hydrogen-bonding capacity to membrane transport [3].

Process Chemistry Route Scouting for Late-Stage Functionalization

The iodine atom at the para position provides a robust handle for late-stage diversification via palladium-catalyzed or copper-mediated couplings. The broader supplier base (≥3 independent vendors) and consistent 95% purity specification reduce the risk of supply-chain disruptions during route scouting and scale-up, while the established synthetic precedent for difluoromethoxy-substituted benzoic acids in PDE4 inhibitor manufacture [1] provides a validated regulatory starting point for IND-enabling studies.

Quote Request

Request a Quote for 3-(Difluoromethoxy)-4-iodobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.